2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one
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Overview
Description
2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one is a heterocyclic compound that features a benzoxazole core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a chloromethyl group and a dimethyl-substituted oxazolone ring makes it a versatile intermediate for further chemical transformations.
Mechanism of Action
In addition, there is a study that describes the highly diastereo- and enantioselective C2 addition of 5H-oxazol-4-ones to γ-keto-α,β-unsaturated esters . This reaction was catalyzed by a chiral squaramide and resulted in diverse highly functionalized γ-keto esters bearing a C2-oxazolone at the α-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-amino-4,4-dimethyl-2-pentanol and paraformaldehyde.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the synthesis of 2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles (e.g., amines, thiols) to form new C-N or C-S bonds.
Electrophilic Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
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Oxidation and Reduction
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the oxazolone ring or to reduce any oxidized intermediates.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alcohols.
Catalysts: Lewis acids like ZnCl₂, bases like sodium hydride (NaH).
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific nucleophile or electrophile used. For example, reaction with an amine would yield a substituted benzoxazole derivative with an amine group at the 2-position.
Scientific Research Applications
Chemistry
Synthesis of Heterocycles: The compound serves as a building block for the synthesis of various heterocyclic compounds, which are important in drug discovery and development.
Biology
Biological Probes: Modified derivatives of this compound can be used as probes to study biological processes, such as enzyme activity or protein interactions.
Medicine
Pharmaceutical Intermediates: It can be used in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
2-(bromomethyl)-6,6-dimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one: Similar structure but with a bromomethyl group instead of a chloromethyl group.
2-(hydroxymethyl)-6,6-dimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one: Contains a hydroxymethyl group, making it more reactive towards certain nucleophiles.
Uniqueness
The presence of the chloromethyl group in 2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one makes it particularly reactive towards nucleophiles, allowing for a wide range of chemical modifications. This reactivity, combined with the stability of the benzoxazole ring, makes it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
2-(chloromethyl)-6,6-dimethyl-5,7-dihydro-1,3-benzoxazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-10(2)3-6(13)9-7(4-10)14-8(5-11)12-9/h3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSMHGHRFZWGPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)N=C(O2)CCl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201024-66-0 |
Source
|
Record name | 2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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